

Spectroscopic Analysis of Tribenzyl Citrate: A Technical Guide

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Compound of Interest

Compound Name: *Tribenzyl citrate*

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This technical guide provides an in-depth overview of the spectroscopic analysis of **tribenzyl citrate**, a tri-ester of citric acid and benzyl alcohol. Due to the limited availability of public domain experimental spectra for **tribenzyl citrate**, this guide presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. The methodologies and data presented herein serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Chemical Structure and Properties

Tribenzyl citrate (C₂₇H₂₆O₇) is a large, relatively non-polar molecule with a molecular weight of approximately 462.5 g/mol. Its structure consists of a central citrate core with three carboxyl groups esterified with benzyl alcohol.

Molecular Formula: C₂₇H₂₆O₇[\[1\]](#)

Exact Mass: 462.16785316 Da[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for **tribenzyl citrate**, based on the analysis of similar citrate esters and benzyl-containing compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **Tribenzyl Citrate**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Methylene Protons (-CH ₂ -) of Citrate	2.8 - 3.0	Doublet of Doublets (AB system)	4H
Methylene Protons (-CH ₂ -) of Benzyl	5.1 - 5.3	Singlet	6H
Aromatic Protons (C ₆ H ₅)	7.2 - 7.4	Multiplet	15H
Hydroxyl Proton (-OH)	3.5 - 4.5	Singlet (broad)	1H

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **Tribenzyl Citrate**

Carbon Atom	Predicted Chemical Shift (ppm)
Methylene Carbons (-CH ₂ -) of Citrate	40 - 45
Quaternary Carbon (-C(OH)-) of Citrate	70 - 75
Methylene Carbons (-CH ₂ -) of Benzyl	65 - 70
Aromatic Carbons (C ₆ H ₅)	127 - 130
Ispo-Carbon of Benzyl	135 - 137
Carbonyl Carbons (C=O)	170 - 175

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for Major Fragments of **Tribenzyl Citrate**

m/z	Proposed Fragment
463.1751	$[\text{M}+\text{H}]^+$ (protonated molecule)
445.1645	$[\text{M} - \text{H}_2\text{O} + \text{H}]^+$ (loss of water)
371.1384	$[\text{M} - \text{C}_7\text{H}_7\text{O} + \text{H}]^+$ (loss of a benzyloxy group)
355.1071	$[\text{M} - \text{C}_7\text{H}_7\text{O}_2 + \text{H}]^+$ (loss of a benzyl carboxylate group)
263.0808	$[\text{M} - 2(\text{C}_7\text{H}_7\text{O}_2) + \text{H}]^+$ (loss of two benzyl carboxylate groups)
91.0542	$[\text{C}_7\text{H}_7]^+$ (benzyl cation)

Experimental Protocols

The following are generalized experimental protocols for the NMR and mass spectrometry analysis of **tribenzyl citrate**. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **tribenzyl citrate** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use a 90° pulse with a relaxation delay of 1-2 seconds.

- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0-200 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

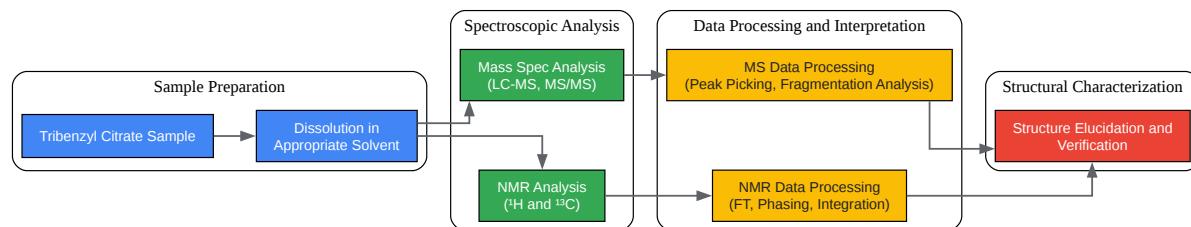
Mass Spectrometry Protocol (LC-MS)

- Sample Preparation: Prepare a dilute solution of **tribenzyl citrate** (e.g., 1-10 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.
- Chromatography:
 - Column: A C18 reversed-phase column is suitable for this compound.
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be used for elution.
 - Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Mass Spectrometry:
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended.

- Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-1000.
- Fragmentation: For tandem MS (MS/MS), select the precursor ion (e.g., m/z 463.1751) and apply collision-induced dissociation (CID) with varying collision energies to generate fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like **tribenzyl citrate**.



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Caption: Workflow for the Spectroscopic Analysis of **Tribenzyl Citrate**.

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References

- 1. Tribenzyl citrate | C₂₇H₂₆O₇ | CID 220016 - PubChem [pubchem.ncbi.nlm.nih.gov]

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